Binding Affinity Profile for BRD4/BRD2 Bromodomains
5-Bromothieno[2,3-D]pyrimidin-4-amine exhibits a distinct binding profile against bromodomain-containing proteins (BRD4 and BRD2), which are key targets in cancer and inflammation. Its IC50 values are in the high micromolar range, indicating a lack of potent inhibition of these specific targets. This contrasts with the sub-micromolar to nanomolar IC50 values typically observed for optimized thienopyrimidine-based EGFR or VEGFR-2 kinase inhibitors, highlighting the compound's utility as a selectivity control or a starting scaffold for optimization rather than a potent inhibitor itself [1].
| Evidence Dimension | Inhibition of bromodomain-containing proteins (BRD4, BRD2) |
|---|---|
| Target Compound Data | IC50 = 100,000 nM (BRD4); IC50 = 100,000 nM (BRD2) |
| Comparator Or Baseline | N-(3-bromophenyl)-thieno[2,3-d]pyrimidine (IC50 = 35 nM for EGFR-TK); 6-aryl substituted thienopyrimidines (IC50 < 1 nM for EGFR) [2] |
| Quantified Difference | ~3,000- to 100,000-fold lower potency against these bromodomains compared to optimized kinase inhibitors |
| Conditions | Fluorescence anisotropy binding assay with His6-tagged BRD4 and BRD2 (unknown origin) after 60 mins [1]; EGFR-TK enzymatic assays [2] |
Why This Matters
This data defines the compound's selectivity profile, making it valuable as a negative control or a starting point for fragment-based drug discovery, and prevents its misapplication as a direct kinase inhibitor.
- [1] BindingDB. (n.d.). BDBM50441169 / CHEMBL2430872. Binding affinity data for 5-Bromothieno[2,3-D]pyrimidin-4-amine. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50441169 View Source
- [2] Cai, S. X., Sirisoma, N. S., Zhang, H. Z., & Kemnitzer, W. E. (2007). N-aryl-thienopyrimidin-4-amines and analogs as activators of caspases and inducers of apoptosis and the use thereof. United States Patent Application Publication US20070099877A1. View Source
